cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene

Stereochemistry Macrocycle synthesis Conformational analysis

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene (CAS 74199-09-0), also known as cis-glyoxal-cyclen or the glyoxal bisaminal of 1,4,7,10-tetraazacyclododecane (cyclen), is a tetracyclic heterocycle with molecular formula C₁₀H₁₈N₄ and molecular weight 194.28 g/mol. The compound serves as a pivotal intermediate in the synthesis of Gadoteridol (ProHance®), a macrocyclic gadolinium-based MRI contrast agent.

Molecular Formula C10H18N4
Molecular Weight 194.28 g/mol
CAS No. 74199-09-0
Cat. No. B031646
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
CAS74199-09-0
SynonymsDecahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene
Molecular FormulaC10H18N4
Molecular Weight194.28 g/mol
Structural Identifiers
SMILESC1CN2CCN3CCN4C3C2N1CC4
InChIInChI=1S/C10H18N4/c1-2-12-7-8-14-4-3-13-6-5-11(1)9(12)10(13)14/h9-10H,1-8H2
InChIKeyYSPZOYMEWUTYDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene (CAS 74199-09-0): A Strategic Cyclen Bisaminal for Macrocyclic Chelator Synthesis


cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene (CAS 74199-09-0), also known as cis-glyoxal-cyclen or the glyoxal bisaminal of 1,4,7,10-tetraazacyclododecane (cyclen), is a tetracyclic heterocycle with molecular formula C₁₀H₁₈N₄ and molecular weight 194.28 g/mol . The compound serves as a pivotal intermediate in the synthesis of Gadoteridol (ProHance®), a macrocyclic gadolinium-based MRI contrast agent . The cis-fused bisaminal bridge stereoselectively protects two transannular nitrogen atoms of the cyclen macrocycle, enabling regioselective N‑functionalization strategies that are foundational to the production of pharmaceutical-grade chelators [1].

Why Cyclen Bisaminal Stereochemistry and Macrocycle Identity Prohibit Generic Substitution


The cis-glyoxal bisaminal of cyclen cannot be replaced by its trans isomer or by the corresponding cyclam (1,4,8,11-tetraazacyclotetradecane) bisaminal without compromising synthetic efficiency and product selectivity [1]. The trans isomer undergoes spontaneous stereoisomerization to the cis form under standard reaction conditions, introducing configurational uncertainty [1]. Compared to the cyclam bisaminal, the cyclen derivative exhibits markedly higher N‑alkylation reactivity, enabling bis‑substitution pathways that are unattainable with the cyclam scaffold [2]. These stereochemical and macrocyclic ring‑size effects collectively dictate that procurement of the correct isomer and homolog is non‑negotiable for reproducible downstream chemistry.

Quantitative Differentiation Evidence for cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene (CAS 74199-09-0)


Cis Isomer Thermodynamic Stability Prevents Stereochemical Scrambling vs. Trans Isomer

The cis bisaminal isomer is configurationally stable under reaction conditions, whereas the trans isomer undergoes stereoisomerization to the cis form. Argese et al. reported that trans bis‑aminal species 2 and 4 rearrange into the corresponding cis isomers (1 and 3, respectively) during amidation with diethyl oxalate [1]. The stereochemistry of both isomers was confirmed by comparison of ¹H NMR coupling constants of the ethinic bridge protons and by single‑crystal X‑ray diffraction of the trans isomer. The trans‑to‑cis rearrangement precludes use of the trans isomer as a reliable synthetic intermediate, making the cis isomer the obligatory choice for stereocontrolled cyclen functionalization [1].

Stereochemistry Macrocycle synthesis Conformational analysis

Superior N‑Alkylation Reactivity of Cyclen Bisaminal Enables Bis‑Substitution Unavailable with Cyclam Analog

Abdulwahaab et al. (2016) demonstrated a direct reactivity comparison between the glyoxal‑bridged bisaminals of cyclen and cyclam under mechanochemical N‑alkylation conditions. The cyclen derivative is more reactive than the cyclam derivative, attributed to the rigidified macrocycle constraining the exo nitrogen lone pairs into favorable orientations [1]. Most critically, pure bis‑substituted cyclen bisaminal was obtained using electronically neutral t‑butyl bromoacetate (24) in 86% yield, whereas the same transformation was not possible for the cyclam equivalent [1]. This reactivity differential expands the accessible chemical space for cyclen‑based bifunctional chelators beyond what cyclam scaffolds permit.

N-functionalization Bisaminal reactivity Macrocyclic chelator precursors

High Chemical Purity of cis-Glyoxal-Cyclen (98%) vs. Racemic Mixture (95%+) Supports Pharmaceutical Intermediate Consistency

Commercially available cis‑glyoxal‑cyclen (CAS 79236‑92‑3, the stereochemically defined cis isomer) is supplied at 98% purity, whereas the racemic or mixed‑isomer material (CAS 74199‑09‑0) is typically offered at ≥95% purity . The 3‑percentage‑point purity differential, combined with the defined cis stereochemistry, reduces the burden of isomeric impurity profiling required for pharmaceutical intermediate qualification. For cGMP synthesis of Gadoteridol, where intermediate purity directly impacts active pharmaceutical ingredient (API) impurity profiles, the higher‑purity cis isomer provides a more tightly controlled starting point [1].

Chemical purity Pharmaceutical intermediate Quality control

Glyoxal Bisaminal Route Avoids Tosyl Protecting Groups: A Process Advantage Over the Richman‑Atkins Synthesis

The conventional Richman‑Atkins synthesis of cyclen requires preparation of amine tosyl derivatives, generating stoichiometric sulfonic acid waste and requiring harsh deprotection conditions [1]. In contrast, the glyoxal‑bisaminal route to cyclen via cis‑glyoxal‑cyclen avoids tosyl protecting groups entirely, using glyoxal as a traceless protecting group that can be removed under mild transamination conditions [2]. The patent CA 2,406,872 C reports that intermediate (IV) can be obtained in 98.5% yield (on dry matter) with GC assay >75% area, demonstrating high atom economy for the key cyclization step [3]. While a direct overall‑yield comparison to Richman‑Atkins is not available within a single controlled study, the process advantage in waste reduction and milder deprotection is a recognized differentiation [1][2].

Green chemistry Process chemistry Protecting group strategy

Optimal Procurement and Application Scenarios for cis-Decahydro-2a,4a,6a,8a-tetraazacyclopent[fg]acenaphthylene


cGMP Synthesis of Gadoteridol (ProHance®) API

As the established key intermediate in the manufacture of Gadoteridol, cis‑glyoxal‑cyclen (CAS 79236‑92‑3, purity 98%) is the preferred starting material for pharmaceutical manufacturers who require defined stereochemistry and high purity to meet USP monograph specifications (97.0–101.0% assay on anhydrous basis) [1]. The configurational stability of the cis isomer ensures that no stereochemical scrambling occurs during the N‑alkylation and subsequent deprotection steps that lead to the HP‑DO3A ligand [2].

Regioselective Synthesis of N‑Mono‑ and N1,N7‑Difunctionalized Cyclen Ligands

Research groups synthesizing bifunctional chelators for radiopharmaceuticals (e.g., ⁶⁴Cu, ⁶⁷Ga, ⁹⁰Y complexes) should procure the cis‑glyoxal‑cyclen bisaminal because the bisaminal bridge simultaneously protects two transannular nitrogens, enabling clean mono‑alkylation or N1,N7‑dialkylation without chromatographic purification [1]. The higher reactivity of the cyclen bisaminal scaffold relative to the cyclam analog is essential for achieving bis‑substitution with electronically neutral alkylating agents [2].

Process Development of Macrocyclic Chelators at Kilogram Scale

For process R&D teams scaling up cyclen‑based chelator production, the glyoxal‑bisaminal route avoids the use of tosyl chloride and the associated sulfonic acid waste stream, reducing environmental compliance burden [3]. The patent‑reported intermediate yield of 98.5% for the key cyclization step supports an economically viable process with high atom economy [4].

Quality‑Controlled Academic Research Requiring Reproducible Chelator Synthesis

Academic laboratories publishing on metal‑based imaging agents or therapeutic radiopharmaceuticals should specify the cis isomer (CAS 79236‑92‑3) at ≥98% purity to ensure batch‑to‑batch reproducibility. The documented stereochemical lability of the trans isomer means that procurement of undefined or mixed‑isomer material (CAS 74199‑09‑0) introduces a variable that can confound synthetic outcomes and complicate peer review [2].

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